Histopine
Description
Historical Context of Agrobacterium tumefaciens and Plant Transformation
Agrobacterium tumefaciens, a Gram-negative soil bacterium, has been recognized as a plant pathogen since the early 20th century, responsible for inducing crown gall disease in a wide array of eudicotyledonous plants oup.commedkoo.comchembk.comnih.govoup.com. This disease manifests as characteristic tumor-like growths or galls, typically observed at the junction of the root and shoot oup.comnih.gov. The profound understanding of Agrobacterium's pathogenic mechanism emerged with the discovery of its remarkable ability to transfer a segment of its DNA, known as transfer DNA (T-DNA), from a large tumor-inducing (Ti) plasmid into the plant nuclear genome oup.comnih.govnih.govacs.orgcmdm.twscience.govwikipedia.orgasm.org. This natural gene transfer process, a form of horizontal gene transfer, was subsequently harnessed in the early 1980s, revolutionizing plant genetic engineering and enabling the creation of transgenic plants oup.commedkoo.comnih.gov. Once integrated into the host plant's chromosomes, the T-DNA genes are expressed, leading to the uncontrolled proliferation of plant cells, which forms the crown gall tumor, and the biosynthesis of novel compounds called opines nih.govcmdm.twscience.govasm.org.
Overview of Opines as Agrobacterium-Directed Metabolites
Opines are a diverse group of low molecular weight compounds that are exclusively produced within crown gall tumors or hairy root tumors induced by pathogenic Agrobacterium and Rhizobium species acs.orgscience.gov. Their synthesis is orchestrated by specific enzymes encoded by the T-DNA genes that Agrobacterium integrates into the plant genome acs.orgscience.govasm.org. This metabolic manipulation by the bacterium serves a dual purpose: opines act as crucial nutrient sources for the colonizing Agrobacterium, providing essential carbon, nitrogen, and in some cases, phosphorus and sulfur nih.govacs.orgcmdm.twwikipedia.org. Beyond their nutritional role, opines also function as signaling molecules, activating the bacterium's quorum sensing (QS) system chembk.comnih.govscience.gov. This activation further promotes bacterial virulence and enhances opine metabolism, contributing to a sophisticated chemical ecology that underpins the Agrobacterium-plant interaction cmdm.tw. This concept is central to the "opine concept" and "genetic colonization theory," which posit that opines are chemical mediators fostering the pathogen's growth and dissemination wikipedia.org.
Currently, over 30 distinct opines have been identified, exhibiting significant structural diversity acs.org. Chemically, the majority of opines are secondary amine derivatives formed through the reductive condensation of an amino acid with either a keto acid or a sugar acs.orgasm.org. These derivatives are broadly categorized into several families:
Nopaline (B31955) Family: These opines are formed when alpha-ketoglutarate (B1197944) serves as the keto acid substrate in the condensation reaction. Examples include nopaline, nopalinic acid, leucinopine, glutaminopine, and succinamopine (B1239588) acs.org.
Octopine (B30811) Family: Characterized by the involvement of pyruvate (B1213749) as the keto acid substrate. This family includes octopine, octopinic acid, lysopine (B1675799), and histopine acs.org.
Mannityl Family: Formed by the condensation of an amino acid with mannose, this family encompasses mannopine, mannopinic acid, agropine, and agropinic acid acs.org.
Chrysopine Family: Also resulting from the condensation of an amino acid with mannose, examples include deoxy-fructosyl glutamate, deoxy-fructosyl glutamine, deoxy-fructosyl oxoproline, and chrysopine acs.org.
Agrocinopine (B1665078) Family: A distinct class of opines that are chemically sugar-phosphodiesters. An example is agrocinopine A, which is a phosphodiester of sucrose (B13894) and L-arabinose acs.org.
A general classification for many opines is N-(carboxyalkyl)amino acid derivatives, reflecting their formation via the reductive condensation of an alpha-keto acid with the amino group of an amino acid asm.org.
Table 1: Major Opine Families and Representative Members
| Opine Family | Keto Acid/Sugar Moiety | Amino Acid Moiety | Representative Opines |
| Nopaline | Alpha-ketoglutarate | Various amino acids | Nopaline, Nopalinic acid, Leucinopine, Glutaminopine, Succinamopine acs.org |
| Octopine | Pyruvate | Various amino acids | Octopine, Octopinic acid, Lysopine, this compound acs.org |
| Mannityl | Mannose | Various amino acids | Mannopine, Mannopinic acid, Agropine, Agropinic acid acs.org |
| Chrysopine | Mannose | Various amino acids | Chrysopine, Deoxy-fructosyl glutamate, Deoxy-fructosyl glutamine, Deoxy-fructosyl oxoproline acs.org |
| Agrocinopine | Sugar-phosphodiester | N/A | Agrocinopine A, Agrocinopine B acs.org |
The role of opines is fundamental to the Agrobacterium-plant interaction, forming the basis of the "genetic colonization" strategy wikipedia.org. The unique metabolic relationship established through opine production provides a significant selective growth advantage for the inciting Agrobacterium strain science.govwikipedia.org. Each Agrobacterium strain typically induces the synthesis of a specific set of opines within the plant tumor, and crucially, it is capable of metabolizing only those opines that it induced asm.org.
The T-DNA transferred to the plant genome contains genes that direct the plant cells to synthesize opines, which are not normally produced by the plant and cannot be metabolized by it cmdm.twscience.govwikipedia.org. Simultaneously, the non-transferred regions of the Agrobacterium Ti plasmid encode genes for the uptake and catabolism of these specific opines cmdm.twscience.govwikipedia.orgasm.org. This ensures a dedicated nutrient source for the bacterium within the tumor environment. Beyond nutrition, opines also act as signals that induce the conjugal transfer of Ti plasmids between Agrobacterium strains, facilitating the dissemination of virulence determinants within the bacterial population chembk.comnih.govscience.gov. This intricate system highlights opines as key chemical mediators in the complex host-pathogen dialogue.
Positioning of this compound within the Opine Family
Chemical Classification of this compound as an N-(Carboxyalkyl)amino Acid Derivative
This compound is chemically classified as N²-(1-carboxyethyl)histidine oup.comnih.govacs.orgcmdm.tw. It belongs to the octopine family of opines, which are characterized by their formation through the reductive condensation of an amino acid with pyruvate acs.org. In the case of this compound, the specific amino acid involved in this condensation is histidine. This structural characteristic places this compound within the broader category of N-(carboxyalkyl)amino acid derivatives, where the "carboxyethyl" moiety is derived from pyruvate and the "amino acid" component is histidine.
Table 2: Chemical Composition of this compound
| Component | Chemical Precursor | Role in this compound Structure |
| Carboxyethyl | Pyruvate | N-substituted alkyl group |
| Histidine | Histidine | Amino acid backbone |
Significance of this compound in Agrobacterium-Induced Growth Modulation
As a specific opine, this compound plays a significant role in the Agrobacterium-induced growth modulation within crown gall tumors. The biosynthesis of this compound within transformed plant cells is directed by the ocs gene (octopine synthase), which is encoded on the T-DNA of certain Agrobacterium Ti plasmids. This enzyme catalyzes the reductive condensation of pyruvate and histidine to produce this compound.
The presence of this compound in the tumor provides a highly specialized and readily available carbon and nitrogen source for the Agrobacterium strain that induced its synthesis acs.orgcmdm.twscience.gov. This selective nutrient availability contributes directly to the proliferation and sustained growth of the pathogenic bacteria within the crown gall wikipedia.org. By engineering the plant's metabolism to produce this compound, Agrobacterium effectively creates a unique ecological niche that favors its own survival and propagation, thereby exemplifying the sophisticated mechanisms of host manipulation employed by this bacterium.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGAOPOGGLPBQ-MSZQBOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276579 | |
| Record name | n-(1-carboxyethyl)-l-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25303-09-7, 85027-27-6 | |
| Record name | Histopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025303097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-(1-carboxyethyl)-l-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Structural Elucidation of Histopine
Initial Isolation from Crown Gall Tumors
Histopine was initially isolated from crown gall tumors of sunflowers (Helianthus annuus) that had been inoculated with Agrobacterium tumefaciens strain B6. fishersci.cacore.ac.uk These crown gall tumors are characterized by the production of low molecular weight compounds called opines, which include this compound. The biosynthesis of these opines is catalyzed by specific enzymes encoded by genes located within a segment of DNA, known as T-DNA, which is transferred from the Agrobacterium Ti plasmid into the plant genome.
Determination of Stereochemical Configuration
The determination of this compound's precise stereochemical configuration was a crucial step in fully characterizing this compound, as chiral molecules can exist in different spatial arrangements that may exhibit distinct biological activities. fishersci.ca
Studies revealed that N-(1-carboxyethyl)histidine could exist as a mixture of diastereomeric forms, specifically designated as 2a and 2b. fishersci.cacore.ac.uk A significant finding in the structural elucidation of this compound was the identification of its specific stereoisomeric form and the differential biological activity among its diastereomers. It was determined that (R)-N-(1-Carboxyethyl)-(S)-histidine (referred to as 2a) is the biologically active form that supports the growth of Agrobacterium tumefaciens. fishersci.cacore.ac.uk In contrast, the (S)-N-(1-carboxyethyl)-(S)-histidine (2b) diastereomer was found to be biologically inactive. fishersci.cacore.ac.uk This highlights that diastereomers, which are stereoisomers that are not mirror images of each other, can possess different physical, chemical, and biological properties.
| Diastereomer | Structure | Biological Activity (A. tumefaciens growth support) |
| This compound (2a) | (R)-N-(1-Carboxyethyl)-(S)-histidine | Active |
| Diastereomer (2b) | (S)-N-(1-Carboxyethyl)-(S)-histidine | Inactive |
The separation and characterization of the diastereomers of this compound were achieved through techniques such as Optical Rotatory Dispersion (ORD). ORD is a chiroptical method that measures the variation in the optical rotation of a substance as a function of the wavelength of light. This technique is instrumental in determining the absolute configuration of chiral molecules by analyzing how polarized light interacts with the compound across a spectrum of wavelengths.
Biosynthesis and Enzymology of Histopine
In Vivo Biosynthetic Pathways in Crown Gall Tissues
The synthesis of histopine occurs within the transformed plant cells of the crown gall, a result of the expression of bacterial genes integrated into the plant's nuclear DNA. researchgate.net This process represents a remarkable example of natural genetic engineering, where the bacterium redirects the plant's metabolic machinery for its own benefit. researchgate.net
Research has identified L-histidine and pyruvic acid as the direct precursors for the biosynthesis of this compound. nih.govnih.gov this compound, structurally N-(1-carboxyethyl)-histidine, is formed by the joining of these two common plant metabolites. nih.gov The plant provides the amino acid histidine and the α-keto acid pyruvic acid, which are then utilized by a bacterium-encoded enzyme to synthesize the opine. nih.govresearchgate.net
| Precursor Molecule | Chemical Class | Role in this compound Synthesis |
| L-Histidine | Amino Acid | Provides the core amino acid structure. nih.gov |
| Pyruvic Acid | α-Keto Acid | Provides the carboxyethyl group. nih.govnih.gov |
The formation of this compound is achieved through an enzymatic reaction known as reductive condensation. nih.gov In this mechanism, the amino group of L-histidine is condensed with the keto group of pyruvic acid. This is followed by a reduction step, where a hydride ion (from a reducing coenzyme like NADH or NADPH) is added, resulting in the formation of a stable secondary amine derivative, this compound. nih.govnih.gov
The key enzyme catalyzing the synthesis of this compound is encoded by a gene located on the T-DNA of the Agrobacterium Ti (tumor-inducing) plasmid. researchgate.netnih.gov Specifically, for octopine-type Ti plasmids, the gene ocs encodes the enzyme Octopine (B30811) Synthase (OCS). nih.govnih.gov
Octopine synthase exhibits broad substrate specificity. While its primary reaction is the reductive condensation of arginine and pyruvate (B1213749) to form octopine, it can also utilize other amino acids as substrates. nih.govnih.gov When L-histidine is present, octopine synthase efficiently catalyzes its condensation with pyruvate to produce this compound. nih.govnih.gov Therefore, the presence and expression of the bacterial ocs gene within the plant tissue is directly responsible for the synthesis of this compound. nih.gov
| Enzyme | Gene | Plasmid Type | Substrates | Product |
| Octopine Synthase (OCS) | ocs | Octopine-type Ti plasmid | L-Histidine + Pyruvic Acid | This compound nih.govnih.gov |
| L-Arginine + Pyruvic Acid | Octopine nih.gov | |||
| L-Lysine + Pyruvic Acid | Lysopine (B1675799) nih.gov | |||
| L-Ornithine + Pyruvic Acid | Octopinic acid nih.gov |
Comparison with General Histidine Biosynthesis Pathways
The synthesis of this compound is distinct from the fundamental pathway of histidine biosynthesis. The latter is a complex, evolutionarily conserved process found in bacteria, archaea, lower eukaryotes, and plants, responsible for the de novo creation of the amino acid histidine itself. nih.govresearchgate.net
This compound synthesis diverges entirely from the core histidine biosynthesis pathway. It does not create histidine but rather utilizes it as a building block.
Starting Materials : The de novo histidine pathway begins with phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). youtube.comslideshare.net In contrast, this compound synthesis begins with a fully formed L-histidine molecule and pyruvic acid. nih.govnih.gov
Enzymatic Machinery : The core histidine pathway involves a series of approximately ten distinct enzymatic steps to construct the imidazole (B134444) ring and attach the amino acid backbone. researchgate.net this compound synthesis is a single-step reaction catalyzed by one enzyme, octopine synthase, which is of bacterial origin and not part of the plant's native metabolic pathways. nih.gov
Biological Context : Histidine biosynthesis is an essential anabolic pathway for creating a proteinogenic amino acid. nih.gov this compound synthesis is a pathogenic mechanism, a consequence of the genetic reprogramming of a host plant cell by Agrobacterium tumefaciens to produce a specialized nutrient source for the bacterium. frontiersin.orgnih.gov
Regulation of this compound Biosynthesis within the Crown Gall System
The regulation of this compound biosynthesis is directly linked to the expression of the opine synthase genes encoded on the T-DNA that has been integrated into the plant genome. nih.govnih.gov The transcription of these genes, such as ocs, is controlled by promoters that are active within the plant cell, leading to the production of the opine synthase enzyme. researchgate.net
The synthesis of opines like this compound is a constitutive process within the transformed tumor cells. frontiersin.org The presence of these opines in the tumor environment serves as a chemical signal for the Agrobacterium population. nih.gov For instance, octopine can act as an inducer for the expression of other bacterial genes, including those involved in the catabolism (breakdown) of opines and the conjugal transfer of the Ti plasmid to other bacteria. nih.gov This creates a feedback loop where the product of the T-DNA's activity in the plant cell benefits and signals to the external bacterial population. nih.govnih.gov
Synthetic Methodologies for Histopine and Its Isomers
Chemical Synthesis Approaches for N-(1-carboxyethyl)histidine
The fundamental synthetic routes for N-(1-carboxyethyl)histidine involve reactions that introduce the 1-carboxyethyl moiety onto the histidine molecule.
One prominent method for synthesizing N-(1-carboxyethyl)histidine, often yielding a diastereomeric mixture, is through reductive alkylation. This technique involves the reaction of (S)-histidine with pyruvic acid (also known as 2-oxopropionic acid) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This process facilitates the formation of a new carbon-nitrogen bond, attaching the carboxyethyl group to the nitrogen atom of histidine.
The reductive amination process, while efficient, typically produces a diastereomeric mixture of histopine, such as (RS),(S)-histopine when starting from (S)-histidine. This mixture contains both (S),(S)-histopine and (R),(S)-histopine. Researchers have demonstrated that these diastereomers can be separated and isolated using ion-exchange column chromatography. Interestingly, the reductive amination with sodium cyanoborohydride has been observed to exhibit diastereoselectivity, meaning the isomers are not necessarily produced in equal ratios. For instance, in one study, the separation of (RS),(S)-histopine yielded (S),(S)-histopine and (R),(S)-histopine in a weight ratio of 1:1.7, indicating a preference for the formation of one diastereomer over the other.
Preparation of Specific Stereoisomers for Research Applications
For detailed biological and chemical investigations, the preparation of specific stereoisomers of this compound is often necessary, as different stereoisomers can exhibit distinct biological activities. For example, (R)-N-(1-carboxyethyl)-(S)-histidine is known to support the growth of Agrobacterium tumefaciens, while its (S)-N-(1-carboxyethyl)-(S)-histidine counterpart is inactive.
To synthesize individual diastereomers of N-(1-carboxyethyl)histidine, a targeted approach involves the reaction of (S)-histidine with enantiopure forms of 2-bromopropionic acid, specifically (R)-2-bromopropionic acid and (S)-2-bromopropionic acid. This method allows for the controlled introduction of the chiral center at the 1-carboxyethyl position, leading to the formation of specific stereoisomers.
Yield Optimization and Purity Assessment in Laboratory Synthesis
Achieving high yields and ensuring the purity of synthesized this compound are critical for laboratory research. In reductive amination syntheses, high yields have been reported. For instance, the synthesis of (RS),(S)-histopine from 2-oxopropionic acid and (S)-histidine, and (RS),(R)-histopine from (R)-histidine, both utilizing sodium cyanoborohydride, achieved yields of 98% and 97% respectively, based on the histidine starting material.
Purity assessment of the synthesized products, especially in the context of separating diastereomeric mixtures, is typically performed using analytical techniques such as column chromatography. This allows for the isolation and characterization of individual isomers, ensuring their purity for subsequent research applications.
Summary of Synthesis Yields (Reductive Amination)
| Starting Histidine | Product (Diastereomeric Mixture) | Yield (%) |
| (S)-Histidine | (RS),(S)-Histopine | 98 |
| (R)-Histidine | (RS),(R)-Histopine | 97 |
Molecular Interactions and Biological Roles of Histopine in the Agrobacterium Plant System
Histopine as a Carbon and Nitrogen Source for Agrobacterium
Opines, including this compound, are low molecular weight compounds that are not metabolized by plants but are instead secreted into the extracellular environment of the tumor. Agrobacterium species have evolved to efficiently take up and catabolize these opines, utilizing them as essential sources of carbon, nitrogen, and energy, thereby gaining a distinct competitive advantage in the rhizosphere. researchgate.netfrontiersin.orgscience.govsivb.orgscience.gov This metabolic exploitation is fundamental to the pathogenic lifestyle of Agrobacterium, allowing it to thrive within the plant tumor niche. science.gov
The catabolism of this compound by Agrobacterium involves its active transport into the bacterial cell, followed by enzymatic cleavage. Studies have shown that Agrobacterium tumefaciens strains carrying octopine-type Ti plasmids are capable of utilizing this compound. capes.gov.br For instance, A. tumefaciens strain B6, known for inducing crown gall tumors that synthesize this compound, can also catabolize it. science.govscience.gov Research indicates that mutants of Agrobacterium unable to utilize octopine (B30811) also fail to degrade this compound, suggesting that the catabolic pathways for these octopine-family opines are either shared or closely linked. capes.gov.br The degradation process typically involves an opine oxidase enzyme responsible for the cleavage of the opine molecule into its constituent amino acid and α-keto acid. capes.gov.br
Interaction with Agrobacterium Opine-Binding Proteins (e.g., OccJ, NocT)
The uptake of opines, including this compound, by Agrobacterium is facilitated by specific periplasmic binding proteins (PBPs) associated with ABC transporters. Among these, OccJ and NocT are prominent. OccJ is primarily an octopine-specific PBP, while NocT exhibits a broader specificity, capable of recognizing both nopaline (B31955) and octopine, and by extension, other related opines like this compound. nih.govnih.govuniprot.org These binding proteins are crucial for the efficient acquisition of nutrients from the plant tumor.
Structural studies, particularly using X-ray crystallography, have provided insights into the molecular basis of opine binding to these PBPs. OccJ displays high specificity for octopine due to specific structural adaptations in its binding site. researchgate.net Key residues within OccJ, such as Ser91 and Asn202, are involved in interactions with the pyruvate (B1213749) moiety of octopine, contributing to its selective binding. researchgate.net While OccJ and NocT share similarities in their binding pockets, particularly around the amino acid portion of the opine, subtle differences dictate their specificities. For instance, the weak affinity of NocT for this compound, compared to octopine or octopinic acid, is partly attributed to the hydrogen bonds between the histidine moiety of this compound and NocT being relatively long (around 3-3.1 Å). researchgate.net In NocT, residue Met117 has been noted for its role in stabilizing bound opines. science.gov
Quantitative measurements of binding affinity, often expressed as dissociation constants (KD), reveal the strength of the interaction between opines and their cognate binding proteins. OccJ exhibits a very high affinity for octopine, with a KD value of 4 ± 1 nM. nih.gov In contrast, the binding affinity of OccJ for this compound is significantly weaker, falling within the micromolar range. researchgate.netnih.gov This indicates that while OccJ can bind this compound, its preference is strongly skewed towards octopine. For NocT, while it binds octopine with a KD of 6.1 ± 0.7 µM and nopaline with a KD of 3.7 ± 0.6 µM, specific isothermal titration microcalorimetry (ITC) experiments for this compound binding to NocT have not been extensively reported. nih.gov
Table 1: Binding Affinities of Select Opines to Agrobacterium Periplasmic Binding Proteins
| Protein | Ligand | Dissociation Constant (KD) | Reference |
| OccJ | Octopine | 4 ± 1 nM | nih.gov |
| OccJ | Octopinic acid | 17 ± 3 nM | nih.gov |
| OccJ | Lysopine (B1675799) | 140 ± 10 nM | nih.gov |
| OccJ | This compound | Micromolar range | researchgate.netnih.gov |
| NocT | Nopaline | 3.7 ± 0.6 µM | nih.gov |
| NocT | Octopine | 6.1 ± 0.7 µM | nih.gov |
Role in Bacterial Gene Regulation and Virulence
Beyond its role as a nutrient, this compound, like other opines, acts as a crucial signaling molecule that influences bacterial gene regulation and virulence. The presence of opines in the plant tumor environment activates Agrobacterium's quorum sensing (QS) system. researchgate.netfrontiersin.orgapsnet.org This activation is critical for coordinating bacterial behavior within the host.
Opines serve as inducers for the transcriptional activation of genes responsible for their own catabolism. science.govnih.gov Specifically, in octopine-type Agrobacterium strains, the opine-responsive regulator OccR forms a complex with opines, including this compound. This OccR-opine complex then activates the transcription of the occ operon, which contains the genes necessary for opine uptake and degradation. researchgate.netapsnet.orgnih.gov This regulatory mechanism ensures that the bacterium only expresses the necessary catabolic machinery when the specific opines are available in the environment, optimizing its metabolic efficiency and enhancing its ability to colonize and exploit the plant host. The activation of the OccR-opine complex also extends to activating a LuxR-type TraR located on the Ti plasmid, which in turn promotes Ti plasmid conjugation and increases its copy number, further contributing to the spread and establishment of the infection. frontiersin.orgapsnet.org
Table 2: Key Regulatory Interactions of this compound in Agrobacterium
| Regulatory Element | Inducer | Effect on Gene Expression | Outcome for Agrobacterium | Reference |
| OccR-opine complex | This compound | Activates occ operon | Opine catabolism | researchgate.netapsnet.orgnih.gov |
| OccR-opine complex | This compound | Activates LuxR-type TraR | Ti plasmid conjugation, increased Ti plasmid copy number, enhanced virulence | frontiersin.orgapsnet.org |
Impact on Bacterial Population Dynamics in the Rhizosphere
The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a highly dynamic and nutrient-rich environment teeming with diverse microbial communities. Plant root exudates, which include various organic compounds, significantly shape the composition and activity of these microbial populations. In the context of the Agrobacterium-plant interaction, this compound exerts a direct impact on the population dynamics of Agrobacterium tumefaciens within this critical zone.
As a specific nutrient source produced by the transformed plant cells, this compound provides a selective advantage for Agrobacterium tumefaciens. fishersci.ca The bacterium actively metabolizes this compound, enabling its proliferation and maintenance within the rhizosphere. This specialized nutritional relationship ensures the sustained growth of the pathogenic Agrobacterium population, reinforcing the disease cycle. The ability of Agrobacterium to detect and respond to plant-derived signals in the rhizosphere, including the presence of opines, is crucial for activating its virulence genes and initiating the infection process. nih.gov Therefore, this compound's availability directly contributes to the establishment and persistence of Agrobacterium populations in the plant's immediate environment.
Stereochemical Requirements for Biological Activity
This compound was initially identified from crown gall tumors of sunflowers and assigned the gross chemical structure N-(1-carboxyethyl)histidine. wikipedia.org The synthesis of this compound involves the reductive alkylation of (S)-histidine with pyruvic acid, a process that typically yields a mixture of diastereomers. wikipedia.org The formation of these diastereomers arises from the creation of a new chiral center during the condensation reaction.
The biological activity of chemical compounds, particularly in biological systems, is profoundly influenced by their stereochemistry. Different stereoisomers, even with identical molecular formulas and connectivity, can exhibit distinct biological properties, including variations in potency, efficacy, and even adverse effects. This principle holds true for opines like this compound, where the specific three-dimensional arrangement of atoms dictates their interaction with bacterial metabolic pathways and growth mechanisms.
Activity Differences Between Diastereomers in Supporting Bacterial Growth
Research has demonstrated that the different diastereomeric forms of this compound exhibit varying capacities to support the growth of Agrobacterium tumefaciens. Specifically, the diastereomer identified as (R)-N-(1-Carboxyethyl)-(S)-histidine (often referred to as 2a in research contexts) has been shown to effectively support the growth of Agrobacterium. wikipedia.org This highlights the stereospecificity of the bacterial metabolic machinery that utilizes this compound as a nutrient. While other diastereomers may exist, their ability to support bacterial growth may be significantly reduced or absent, underscoring the critical role of precise stereochemical configuration for biological function.
Table 1: Activity of this compound Diastereomers in Supporting Agrobacterium Growth
| Compound | Chemical Structure (Gross) | Activity in Supporting Agrobacterium Growth |
| This compound (Diastereomeric Mixture) | N-(1-carboxyethyl)histidine | Supports growth wikipedia.org |
| (R)-N-(1-Carboxyethyl)-(S)-histidine | Specific diastereomer of this compound | Supports growth wikipedia.org |
| Other Diastereomers of this compound | Specific diastereomers of this compound | Activity not explicitly stated as supportive, or less active wikipedia.org |
Analytical and Research Methodologies for Histopine Studies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating Histopine from complex biological matrices and for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is extensively utilized for the analysis of opines, including this compound, offering robust separation and quantification capabilities. While specific HPLC parameters for this compound are often detailed within individual research contexts, general approaches for related opines and amino acid derivatives provide insight into the methodology. For instance, HPLC analysis for flavin cofactors involved in opine dehydrogenase activity, which produces opines like this compound, has been conducted using a TSKgel ODS-80Tm column. The elution typically employs an isocratic phase (10 minutes) with 10 mM potassium phosphate (B84403) at pH 6.0, followed by a linear gradient (30 minutes) ranging from 0% to 70% methanol (B129727) in the same solution, with detection at 260 nm. nih.gov For the analysis of histidine and its derivatives, a Primesep 100 mixed-mode column has been used with a mobile phase of acetonitrile/water (60/40%) containing 0.1% sulfuric acid buffer, detected by UV at 200 nm. cnr.it More broadly, HPLC for opine detection and quantification can incorporate various detectors, such as fluorescence, UV absorbance at 254 nm, conductivity detection, and refractometry, sometimes requiring a prior derivatization step. science.gov Column chromatography, including ion-exchange chromatography, has also been employed for the separation of diastereomeric mixtures of this compound. Current time information in West Northamptonshire, GB.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a valuable, cost-effective method for the separation and detection of this compound and related compounds. Studies on this compound have utilized silica (B1680970) gel G (Merck) as the stationary phase for TLC. Current time information in West Northamptonshire, GB. Two common solvent systems reported include:
R¹ : n-Butanol-Acetic acid-Pyridine-Water (4:1:1:2, v/v) Current time information in West Northamptonshire, GB.
R² : Methanol-Water-Pyridine (20:5:1, v/v) Current time information in West Northamptonshire, GB.
For visualization, compounds possessing an imidazolyl group, such as this compound, are detected by spraying with Pauly's reagent. Current time information in West Northamptonshire, GB. Other compounds on TLC plates can be detected by spraying with 10% H₂SO₄ followed by heating on a hot plate. Current time information in West Northamptonshire, GB. TLC is a recognized technique for opine detection, and methods for related biogenic amines like histamine (B1213489) (a decarboxylation product of histidine) also employ silica gel plates, often with derivatization using dansyl chloride for fluorescent detection.
Table 1: Common TLC Solvent Systems for this compound Analysis
| Solvent System | Composition (v/v) | Stationary Phase | Detection Method(s) |
| R¹ | n-BuOH-AcOH-Pyridine-H₂O (4:1:1:2) | Silica Gel G | Pauly's reagent (for imidazolyl groups); 10% H₂SO₄ + heat |
| R² | MeOH–H₂O-Pyridine (20:5:1) | Silica Gel G | Pauly's reagent (for imidazolyl groups); 10% H₂SO₄ + heat |
Paper Chromatography
Paper Chromatography (PPC) has also been applied in the analysis of this compound. This method typically involves Toyo Roshi No. 52 paper. Current time information in West Northamptonshire, GB. The solvent system used for PPC is often the same as for TLC system R¹, namely n-Butanol-Acetic acid-Pyridine-Water (4:1:1:2, v/v). Current time information in West Northamptonshire, GB. Similar to TLC, detection of compounds with an imidazolyl group on paper chromatograms is achieved by spraying with Pauly's reagent. Current time information in West Northamptonshire, GB. Paper chromatography has been broadly used for the analysis of organic acids and various opines, including octopine (B30811), utilizing Whatman no. 1 filter paper and different solvent systems.
Spectroscopic and Optical Methods
Spectroscopic and optical methods are essential for elucidating the structural and stereochemical properties of this compound.
Optical Rotatory Dispersion (ORD) for Stereochemical Characterization
Optical Rotatory Dispersion (ORD) is a powerful spectroscopic technique used to characterize the stereochemistry of chiral molecules like this compound. ORD measures the variation in the optical rotation of a substance as a function of the wavelength of light. This technique is particularly valuable for determining the absolute configuration of chiral compounds. In the context of this compound, ORD data has been crucial for assuming the configurations of its four isomers. This is achieved by comparing their ORD patterns with those of octopine isomers, whose configurations are already definitively established. Current time information in West Northamptonshire, GB. Optical rotation measurements for this compound studies have been performed using high-sensitivity polarimeters, such as the Union high sensitivity polarimeter PM-71. Current time information in West Northamptonshire, GB. Key features observed in ORD spectra include the Cotton effect, which manifests as peaks and troughs near absorption bands, arising from differential interactions of left and right polarized light with the chiral molecule.
Isotopic Labeling and Tracing in In Vivo Studies
Isotopic labeling is a sophisticated research methodology employed to trace the metabolic pathways and distribution of compounds within living organisms. This technique involves replacing specific atoms within a molecule with their stable or radioactive isotopes, allowing for precise detection and tracking without altering the compound's fundamental chemical nature. Common isotopes used for labeling include deuterium (B1214612) (²H or D) and tritium (B154650) (³H) for hydrogen, and various isotopes for carbon, nitrogen, and oxygen.
Protein-Ligand Interaction Studies
Protein-ligand interaction studies are fundamental to understanding the biological function of small molecules like this compound and their potential mechanisms of action. These studies aim to characterize the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between a ligand and its target protein upm.esharvard.edumalvernpanalytical.combmglabtech.com. Various biophysical techniques are employed for this purpose, including spectroscopic methods and calorimetry.
Tryptophan fluorescence spectroscopy is a sensitive and widely used technique for studying protein conformation, dynamics, and ligand binding bmglabtech.commdpi.commdpi.com. Tryptophan (Trp) residues, along with tyrosine and phenylalanine, are intrinsically fluorescent amino acids found in proteins bmglabtech.commdpi.commdpi.com. Among these, tryptophan exhibits the most suitable properties for detection due to its higher quantum yield and sensitivity to its microenvironment bmglabtech.com. The fluorescence emission of tryptophan is highly dependent on the polarity and accessibility of its surrounding environment within a protein bmglabtech.commdpi.commdpi.com.
When a ligand binds to a protein containing tryptophan residues, it can induce conformational changes or alter the solvent accessibility of these residues, leading to changes in the tryptophan fluorescence intensity, emission maximum wavelength, or fluorescence lifetime bmglabtech.commdpi.commdpi.commdpi.com. These changes can be monitored to determine binding constants, stoichiometry, and to gain insights into the binding mechanism bmglabtech.comedinst.comgraphpad.com. For instance, a shift in the emission maximum to a shorter wavelength (blue shift) or an increase in fluorescence intensity often indicates that the tryptophan residue has moved into a more hydrophobic environment, typically upon protein folding or ligand binding bmglabtech.commdpi.commdpi.com. Conversely, a red shift or quenching of fluorescence can suggest increased solvent exposure or interaction with quenching agents mdpi.com.
While tryptophan fluorescence spectroscopy is a powerful tool for studying protein-ligand interactions, specific detailed studies utilizing this technique to investigate the binding of this compound to any target proteins were not found in the provided search results. However, given that this compound is a derivative of histidine, and histidine itself is known to participate in protein interactions and can influence the microenvironment of other residues like tryptophan science.govgraphpad.com, this technique would be relevant for exploring potential interactions involving this compound.
Isothermal Titration Calorimetry (ITC) is considered a "gold standard" label-free technique for directly measuring the heat changes that occur during molecular interactions in solution upm.esdtic.milharvard.edumalvernpanalytical.comtainstruments.comwikipedia.orgmdpi.comjaptamers.co.ukmpg.de. It provides a complete thermodynamic profile of the binding event in a single experiment, including the binding constant (KD or KA), reaction stoichiometry (n), enthalpy change (ΔH), and Gibbs free energy change (ΔG) upm.esharvard.edumalvernpanalytical.comtainstruments.comwikipedia.orgjaptamers.co.uk. The entropy change (ΔS) can then be calculated from these parameters upm.esharvard.edumalvernpanalytical.comwikipedia.org.
The principle of ITC involves incrementally titrating one binding partner (ligand) into a sample cell containing the other binding partner (protein) while maintaining a constant temperature upm.esharvard.eduwikipedia.orgjaptamers.co.uk. Any heat released (exothermic) or absorbed (endothermic) due to the binding event is precisely measured by the instrument to maintain thermal equilibrium between the sample and a reference cell upm.esharvard.eduwikipedia.orgjaptamers.co.ukmpg.de. The integrated heat per injection, plotted against the molar ratio of the ligand to the protein, generates a binding isotherm harvard.edumalvernpanalytical.comwikipedia.org. Fitting this isotherm to appropriate binding models yields the thermodynamic parameters harvard.edumalvernpanalytical.commpg.de.
ITC is highly valuable because it provides direct information on the driving forces behind molecular recognition, distinguishing between enthalpy-driven (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) and entropy-driven (e.g., hydrophobic effects, release of ordered water molecules) interactions upm.esmalvernpanalytical.commdpi.com. This detailed thermodynamic information is crucial for understanding the mechanism of action of a compound and for guiding rational drug design malvernpanalytical.comtainstruments.com.
Despite its broad applicability in characterizing biomolecular interactions, specific ITC studies and their detailed findings on this compound's binding to proteins were not identified in the provided search results. However, ITC would be an appropriate method to quantitatively assess any direct interactions between this compound and its potential biological targets, providing insights into the energetics and mechanism of such binding upm.esmalvernpanalytical.comtainstruments.com.
Molecular Modeling and Computational Approaches for Structure-Activity Relationships
Molecular modeling and computational approaches, including Quantitative Structure-Activity Relationships (QSAR), play a significant role in modern chemical and biological research, particularly in understanding structure-activity relationships and guiding the design of new compounds science.govnih.govmdpi.comtainstruments.comnih.govnih.govscience.govdokumen.pubinnovareacademics.inresearchgate.netnih.govdromicslabs.com. These in silico methods utilize computational algorithms and simulations to analyze, predict, and visualize the behavior of molecules and their interactions at an atomic level dromicslabs.com.
QSAR involves developing mathematical models that correlate the structural and physicochemical properties (descriptors) of a series of compounds with their observed biological activities science.govnih.govdokumen.pub. By identifying consistent relationships between molecular features and activity, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for a specific biological effect nih.govdokumen.pub. Various types of descriptors, including electronic, hydrophobic, and steric parameters, are used in QSAR analyses science.govnih.gov.
Beyond QSAR, molecular modeling encompasses a range of techniques such as molecular docking and molecular dynamics (MD) simulations nih.govmdpi.comresearchgate.netdromicslabs.com. Molecular docking predicts the preferred orientation and binding mode of a ligand within a protein's binding site, providing insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) nih.govmdpi.com. MD simulations extend this by simulating the time-dependent movement of atoms and molecules, offering a dynamic view of protein-ligand interactions, conformational changes, and binding pathways nih.govresearchgate.netdromicslabs.com. These simulations can refine binding modes, assess stability, and provide a deeper understanding of the molecular determinants governing interactions nih.govdromicslabs.comnih.gov.
While these computational methods are widely applied in studying various ligands and their interactions with biological targets, specific published studies detailing molecular modeling or QSAR analyses focused on this compound were not found in the provided search results. However, given this compound's defined chemical structure and its role as a bacterial metabolite influencing plant biology, computational approaches would be highly valuable for predicting its potential targets, understanding its interaction mechanisms, and exploring its structure-activity relationships if biological activities were to be further investigated science.govupm.esnih.govdokumen.pub.
Future Directions in Histopine Research
Unraveling Complex Regulatory Networks in Opine Metabolism
Understanding the intricate regulatory mechanisms governing histopine synthesis and degradation is a critical future direction. Opines, including this compound, are not merely nutrients but also act as signaling molecules that influence bacterial gene expression, particularly quorum sensing and the transfer of the tumor-inducing (Ti) plasmid asm.orgnih.gov. Future studies could focus on:
Transcriptional and Post-Translational Regulation: Investigating the specific transcriptional activators and repressors that control the expression of genes involved in this compound biosynthesis within the plant tumor and its catabolism within Agrobacterium. This includes exploring how environmental cues, such as nutrient availability or plant defense signals, modulate these regulatory networks.
Interplay with Other Metabolic Pathways: Delving into how this compound metabolism integrates with other central metabolic pathways in both the plant host and the bacterium. This could involve examining the metabolic flux of precursors (like histidine and pyruvate) towards this compound synthesis and how the availability of this compound impacts bacterial energy and nitrogen acquisition.
Feedback Mechanisms: Identifying and characterizing novel feedback loops where this compound or its metabolic products directly or indirectly regulate its own synthesis or degradation, or influence other opine metabolic pathways. Research indicates that opines can activate the Agrobacterium TraR/TraI quorum sensing system, which in turn enhances Ti plasmid replication and opine metabolism, suggesting complex positive feedback loops nih.gov.
Advanced Structural Biology of this compound-Binding Proteins and Enzymes
Advanced structural biology techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, are crucial for elucidating the molecular mechanisms of this compound interaction with proteins. cancer.gov Future research in this area should aim to:
Determine High-Resolution Structures: Obtain high-resolution three-dimensional structures of this compound synthase (the enzyme responsible for this compound production in plants) and this compound-catabolizing enzymes from Agrobacterium (e.g., opine oxidases or dehydrogenases) in complex with this compound and its substrates/products. This would provide atomic-level insights into substrate recognition, catalysis, and allosteric regulation.
Characterize this compound-Binding Proteins: Identify and structurally characterize novel bacterial proteins that specifically bind this compound, beyond those directly involved in its catabolism or transport. These could include chemoreceptors or regulatory proteins that sense this compound as a signal. Understanding these interactions can reveal new signaling pathways or regulatory mechanisms.
Investigate Conformational Dynamics: Utilize advanced biophysical techniques to study the conformational changes that occur in this compound-binding proteins upon ligand binding. This can shed light on induced-fit mechanisms and the dynamic nature of protein-ligand interactions, which are fundamental to their function elifesciences.org.
Investigation of this compound's Broader Ecological Impact in Plant-Microbe Interactions
Beyond its established role in Agrobacterium-induced crown gall disease, the ecological impact of this compound in broader plant-microbe interactions warrants further investigation. Opines are known to influence the microbial communities in the rhizosphere, providing a selective advantage to opine-utilizing bacteria. asm.org Future research could explore:
Rhizosphere Ecology: Examine the influence of this compound exudation from plant roots (either naturally or engineered) on the composition and function of the rhizosphere microbiome. This includes identifying non-Agrobacterium species that might be able to utilize this compound and how this affects plant health and nutrient cycling. mdpi.com
Inter-species Communication: Investigate if this compound plays a role in inter-species communication beyond the Agrobacterium-plant system, potentially influencing beneficial plant-microbe symbioses or mediating interactions with other phytopathogens.
Development of Novel Biosensors Utilizing this compound-Specific Interactions
The specific recognition of this compound by bacterial proteins presents an opportunity for developing highly selective biosensors. nih.govresearchgate.netdergipark.org.trnih.govmdpi.com Future research should focus on:
High-Sensitivity Detection: Design and develop biosensors capable of detecting this compound with high sensitivity and specificity in complex biological and environmental samples. This could involve leveraging the this compound-binding domains of bacterial receptors or enzymes as biorecognition elements.
Real-Time Monitoring: Create biosensors for real-time, in situ monitoring of this compound levels in plant tissues or the rhizosphere. Such tools could provide insights into the dynamics of opine production during infection or in engineered plant systems.
Applications in Agriculture and Biotechnology: Explore the application of this compound biosensors for early detection of Agrobacterium infection, or for monitoring the efficiency of opine production in biotechnological applications involving engineered plants or microbes.
Exploration of Synthetic Biology Approaches for this compound Production and Modification
Synthetic biology offers powerful tools to engineer biological systems for desired outcomes, including the production and modification of natural products like this compound. frontiersin.orgnih.govbiotechrep.irmdpi.comnih.gov Future directions include:
Enhanced Biosynthesis in Heterologous Hosts: Engineer microbial chassis (e.g., E. coli or yeast) for efficient and sustainable production of this compound, potentially overcoming limitations of extraction from plant sources. This would involve optimizing metabolic pathways, gene expression levels, and culture conditions. biotechrep.ir
Rational Design of this compound Analogs: Utilize synthetic biology and metabolic engineering to design and produce this compound analogs with altered chemical properties. These modifications could aim to enhance specific biological activities, improve stability, or create novel signaling molecules.
Integration with Genetic Circuits: Develop synthetic genetic circuits that link this compound production or sensing to controllable outputs, such as reporter gene expression or the activation of other metabolic pathways. This could enable dynamic control over biological processes influenced by this compound.
Q & A
Q. What experimental protocols are recommended for identifying and characterizing Histopine in biological samples?
To ensure accurate identification, employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment . For biological samples, use extraction protocols validated for similar alkaloids, ensuring pH stability and solvent compatibility. Include negative controls to rule out matrix interference. Document all steps in line with reproducibility guidelines, such as NIH preclinical reporting standards .
Q. How can researchers optimize synthetic pathways for this compound production in laboratory settings?
Focus on retrosynthetic analysis to identify feasible intermediates, and validate each step using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Optimize reaction conditions (e.g., temperature, catalysts) via Design of Experiments (DoE) to maximize yield. Ensure purity (>95%) through recrystallization or preparative HPLC, and confirm identity via X-ray crystallography if novel derivatives are synthesized .
Q. What are the best practices for validating this compound’s stability under varying storage conditions?
Conduct accelerated stability studies under controlled temperature (±2°C), humidity (±5%), and light exposure. Use UV-Vis spectroscopy to monitor degradation products and HPLC to quantify active compound loss. Compare results against ICH Q1A guidelines, and establish a stability-indicating method (e.g., forced degradation assays) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological activity be resolved across studies?
Perform systematic meta-analysis to identify confounding variables (e.g., dosage, model organisms). Use Bland-Altman plots to assess bias between datasets and sensitivity analyses to evaluate methodological robustness. Replicate key experiments under standardized conditions, adhering to ARRIVE guidelines for preclinical studies . Publish negative results to reduce publication bias .
Q. What methodologies are effective for elucidating this compound’s mechanism of action in complex biological systems?
Combine RNA sequencing to identify differentially expressed genes and proteomic profiling (e.g., LC-MS/MS) to map protein interactions. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing of target pathways. For in vivo models, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose-response relationships .
Q. How should researchers design experiments to assess this compound’s interactions with multi-drug resistance proteins?
Use Caco-2 cell monolayers for permeability assays and P-glycoprotein (P-gp) inhibition studies with fluorescent substrates (e.g., rhodamine-123). Quantify efflux ratios and confirm results with knockdown models (e.g., MDCK-MDR1). Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical interactions .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?
Apply hierarchical Bayesian models to account for inter-study variability and non-parametric regression (e.g., LOESS) for dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits. For threshold identification, employ BMD (benchmark dose) software compliant with EFSA guidelines .
Methodological Guidance for Data Interpretation
Q. How can researchers address variability in this compound’s bioavailability across different administration routes?
Conduct comparative bioavailability studies using radiolabeled this compound and quantify tissue distribution via scintillation counting . Analyze data using non-compartmental analysis (NCA) and compartmental modeling (e.g., Monolix ). Report results with 95% confidence intervals and effect sizes .
Q. What strategies mitigate bias in this compound’s efficacy assessments during blinded trials?
Implement allocation concealment (e.g., sealed envelopes) and double-dummy techniques for placebo controls. Use Cohen’s kappa to assess inter-rater reliability in outcome measurements. Pre-register protocols on platforms like ClinicalTrials.gov to prevent outcome switching .
Ethical and Reporting Standards
Q. How should conflicting ethical guidelines be navigated when studying this compound in cross-border collaborations?
Align protocols with the Declaration of Helsinki and local IRB requirements. Use GRACE principles for ethical data sharing and FAIR data standards for transparency. Document consent processes rigorously, especially in vulnerable populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
